

Check Availability & Pricing

# Application Notes and Protocols: Modeling Ceramide Deficiency in 3D Human Skin Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Aqua-ceramide |           |  |  |  |
| Cat. No.:            | B065678       | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceramides are essential lipid molecules that constitute a major component of the stratum corneum, the outermost layer of the epidermis.[1] They play a critical role in establishing and maintaining the skin's barrier function, which is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the body from external environmental insults.[1][2] A deficiency in ceramides, or alterations in their composition, is strongly associated with various skin diseases characterized by a compromised skin barrier, such as atopic dermatitis and psoriasis.[1][2]

Three-dimensional (3D) human skin equivalents (HSEs) have emerged as powerful in vitro tools that closely mimic the structure and function of native human skin.[3] These models, which typically consist of a stratified, differentiated epidermis cultured on a dermal equivalent, provide a relevant platform for studying skin biology, disease pathogenesis, and for the efficacy and safety testing of topical formulations.[3][4] By manipulating the ceramide content within these models, researchers can create a robust and tunable system to investigate the specific role of ceramides in skin barrier function and to screen for therapeutic agents aimed at restoring ceramide levels.



This document provides detailed protocols for developing 3D human skin equivalents with a genetically induced ceramide deficiency, and for the subsequent analysis of the model. The primary method described involves the knockdown of Ceramide Synthase 3 (CERS3), an enzyme essential for the synthesis of ultra-long-chain ceramides that are vital for a functional skin barrier.[5][6]

# **Key Experimental Workflows**

The overall process for creating and analyzing a ceramide-deficient 3D skin model involves several key stages, from cell culture to detailed molecular analysis.







Click to download full resolution via product page

Caption: Workflow for generating and analyzing ceramide-deficient 3D skin models.



# **Signaling Pathway: Ceramide Biosynthesis**

Ceramides are synthesized in the skin through several pathways, with the de novo synthesis pathway being critical for establishing the epidermal barrier. This pathway involves a series of enzymatic steps, culminating in the formation of various ceramide species. The enzyme Ceramide Synthase 3 (CERS3) is particularly important for producing the ultra-long-chain ceramides necessary for proper skin barrier function.[5][6]

#### Simplified de novo Ceramide Synthesis Pathway



Click to download full resolution via product page



Caption: Simplified overview of the de novo ceramide synthesis pathway in the epidermis.

# **Experimental Protocols**Protocol 1: Generation of 3D Human Skin Equivalents

This protocol describes the generation of a full-thickness skin equivalent using primary human keratinocytes and fibroblasts.[7][8]

#### Materials:

- Primary Human Epidermal Keratinocytes (PHEK)
- Primary Human Dermal Fibroblasts (PHDF)
- Keratinocyte growth medium[8]
- Fibroblast growth medium[8]
- Rat tail collagen type I
- 12-well cell culture inserts (0.4 μm pore size)
- Skin differentiation medium[7]

#### Procedure:

- Dermal Equivalent Preparation: a. Culture PHDFs in fibroblast growth medium. b. Prepare a
  collagen gel mixture containing PHDFs. c. Pipette the collagen/fibroblast mixture into 12-well
  inserts and allow to polymerize at 37°C.
- Keratinocyte Seeding: a. Culture PHEKs in keratinocyte growth medium. b. Once the dermal
  equivalents are solidified, seed PHEKs onto the surface of the gel.[7] c. Culture the cells
  submerged in keratinocyte media for 3 days to allow for the formation of a confluent
  monolayer.[7]
- Air-Liquid Interface (ALI) Culture: a. Lift the inserts to the air-liquid interface by lowering the
  medium level so that the keratinocytes are exposed to air while the dermal equivalent
  remains in contact with the medium.[7] b. Switch to skin differentiation medium. c. Culture for



an additional 10-14 days, changing the medium every other day. This process induces keratinocyte stratification and differentiation, forming a multi-layered epidermis.[7]

#### Protocol 2: Inducible Knockdown of CERS3

This protocol uses a doxycycline-inducible lentiviral shRNA system to specifically knockdown CERS3 expression in the keratinocytes used to generate the HSEs.[9][10][11]

#### Materials:

- PHEKs
- Lentiviral particles containing a doxycycline-inducible shRNA targeting CERS3 (and a non-targeting control shRNA).
- Transduction medium
- Puromycin
- Doxycycline

#### Procedure:

- Lentiviral Transduction: a. Transduce PHEKs with the lentiviral particles at a low multiplicity of infection (MOI) of ~0.3 to ensure a single integration event per cell.[9]
- Selection of Transduced Cells: a. After transduction, select for cells that have successfully
  integrated the virus by adding puromycin to the culture medium. The concentration and
  duration of selection should be optimized for the specific cell line.[9]
- Generation of HSEs with Engineered Keratinocytes: a. Use the puromycin-selected, transduced PHEKs to generate HSEs as described in Protocol 1.
- Induction of CERS3 Knockdown: a. Once the HSEs are established at the air-liquid interface (e.g., after 7 days of ALI culture), add doxycycline to the culture medium to induce the expression of the CERS3-targeting shRNA. b. Maintain the HSEs in doxycycline-containing medium for the remainder of the culture period to sustain the knockdown. A non-targeting control shRNA treated with doxycycline should be used as a control.



# **Protocol 3: Analysis of the Ceramide-Deficient HSEs**

#### A. Histology and Immunofluorescence

#### Procedure:

- Fix the HSEs in 4% paraformaldehyde, embed in paraffin, and section.[8]
- For general morphology, perform Hematoxylin and Eosin (H&E) staining.[12]
- For immunofluorescence, perform antigen retrieval on the sections.
- Incubate with primary antibodies against markers of epidermal differentiation (e.g., Keratin 1, Keratin 14, Loricrin, Filaggrin) and CERS3.[8]
- Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.[8]
- Image the stained sections using a confocal or fluorescence microscope.
- B. Barrier Function Assessment (TEWL)

#### Procedure:

- TEWL is a measure of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes.[13]
- Measure TEWL directly on the surface of the HSEs using a TEWL probe (e.g., an openchamber device).[13]
- Allow the HSEs to equilibrate to room temperature and humidity for at least 30 minutes before measurement.[14]
- Place the probe gently on the surface of the stratum corneum and record the reading once it stabilizes.[14]
- Multiple measurements should be taken for each HSE.[14]
- C. Lipid Extraction and Analysis



#### Procedure:

- Lipid Extraction: a. Separate the epidermis from the dermal equivalent. b. Extract total lipids from the epidermis using a solvent mixture, such as a chloroform/methanol solution.[15][16]
   c. Sonicate and incubate the samples to ensure complete extraction.[15] d. Separate the organic and aqueous phases by centrifugation.[15] e. Collect the lower organic phase containing the lipids and dry it under nitrogen gas.[16]
- LC/MS Analysis: a. Reconstitute the dried lipid extracts in an appropriate solvent for analysis.
   [17] b. Analyze the ceramide profile using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[10] This technique allows for the separation and quantification of different ceramide classes and individual ceramide species based on their mass-to-charge ratio.[18]

#### **Data Presentation**

The following tables summarize the expected quantitative outcomes from the analysis of ceramide-deficient HSEs compared to control models.

Table 1: Effect of CERS3 Knockdown on Ceramide Composition in HSEs



| Ceramide<br>Class | Control HSE<br>(Molar<br>Fraction %) | CERS3<br>Knockdown<br>HSE (Molar<br>Fraction %) | Fold Change<br>(log2) | p-value |
|-------------------|--------------------------------------|-------------------------------------------------|-----------------------|---------|
| Cer[NH]           | ~15%                                 | Significantly<br>Reduced                        | < -1                  | < 0.05  |
| Cer[NDS]          | ~10%                                 | Significantly<br>Reduced                        | < -1                  | < 0.05  |
| Cer[NP]           | ~5%                                  | Significantly<br>Reduced                        | < -1                  | < 0.05  |
| Cer[EOS]          | ~1-2%                                | Significantly<br>Reduced                        | < -1                  | < 0.05  |
| Cer[AS]           | ~20%                                 | No Significant<br>Change                        | ~0                    | > 0.05  |
| Cer[NS]           | ~30%                                 | No Significant<br>Change                        | ~0                    | > 0.05  |
| Cer[AP]           | ~5%                                  | No Significant<br>Change                        | ~0                    | > 0.05  |
| Cer[ADS]          | ~5%                                  | No Significant<br>Change                        | ~0                    | > 0.05  |
| Cer[AH]           | ~5%                                  | No Significant<br>Change                        | ~0                    | > 0.05  |

Data is representative based on findings from a study using an inducible CERS3 knockdown model.[10][19] The molar fraction percentages in the control HSE are approximations based on comparisons to human skin.[19]

Table 2: Functional Consequences of Ceramide Deficiency in HSEs



| Parameter                                                    | Control HSE | CERS3 Knockdown<br>HSE     | Expected Outcome                                                                                 |
|--------------------------------------------------------------|-------------|----------------------------|--------------------------------------------------------------------------------------------------|
| Transepidermal Water<br>Loss (TEWL) (g/m²/h)                 | Low         | High                       | Significantly increased TEWL indicates a compromised skin barrier.[20]                           |
| Epidermal<br>Stratification                                  | Normal      | Normal                     | CERS3 knockdown primarily affects lipid composition without altering epidermal structure.[4][10] |
| Terminal Differentiation Markers (e.g., Loricrin, Filaggrin) | Present     | Present                    | Expression of key differentiation proteins is expected to be unchanged.[4][10]                   |
| Ultra-long-chain<br>Ceramides (≥C26)                         | Present     | Absent/Severely<br>Reduced | CERS3 is exclusively required for the synthesis of these ceramides.[5][6]                        |

# Conclusion

The use of 3D human skin equivalents with an inducible knockdown of CERS3 provides a highly relevant and controllable in vitro model of ceramide deficiency.[10] This system allows for detailed investigation into the structural and functional consequences of impaired ceramide synthesis on the skin barrier. The protocols and analytical methods described herein offer a comprehensive framework for researchers and drug development professionals to study the pathogenesis of ceramide-related skin disorders and to evaluate the efficacy of novel therapeutic strategies aimed at restoring skin barrier integrity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Ceramide and Its Role in Skin Diseases Creative Proteomics [creative-proteomics.com]
- 2. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotypic 3D Skin Models: Human Epidermal Equivalent Cultures from Primary Keratinocytes and Immortalized Keratinocyte Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Human Skin Equivalents with Inducible Ceramide Depletion for In Vitro Modeling of Lipid Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Loss of ceramide synthase 3 causes lethal skin barrier disruption PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating Organotypic Air-Liquid Interface (ALI) 3D Skin Cultures as an In-Vitro Model of the Human Epidermis [sigmaaldrich.com]
- 8. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Doxycycline-dependent inducible and reversible RNA interference mediated by a single lentivirus vector PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. cellntec.com [cellntec.com]
- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS Creative Proteomics [creative-proteomics.com]
- 17. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 18. Three-Dimensional (3D) Imaging of Lipids in Skin Tissues with Infrared Matrix-assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Human Skin Equivalents with Inducible Ceramide Depletion for In Vitro Modeling of Lipid Impairment - PMC [pmc.ncbi.nlm.nih.gov]



- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Modeling Ceramide Deficiency in 3D Human Skin Equivalents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065678#using-3d-human-skin-equivalents-to-model-ceramide-deficiency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com